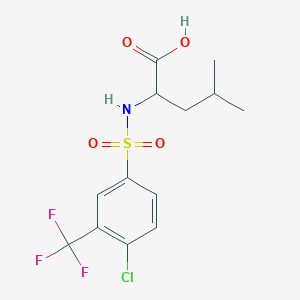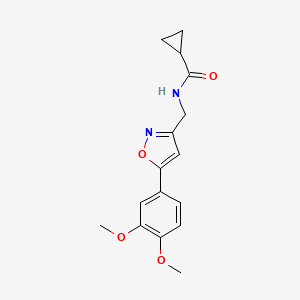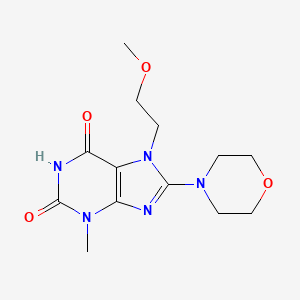
7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione often involves complex reactions, including cyclization and substitution processes. For instance, the synthesis of related morpholine derivatives has been described through reactions involving bromo-precursors and ethanolamine, highlighting the versatility of synthetic routes for such compounds (Tan Bin, 2011).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and NMR spectroscopy, provides insights into the compound's conformation and electronic structure. The analysis of similar compounds reveals intricate details about their crystalline forms and molecular geometries, contributing to a deeper understanding of how structure influences chemical behavior (S. G. Bubbly et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving such compounds can yield a variety of products, indicating a rich chemistry that includes interactions with phosphorus ylides and cyclization reactions. These reactions not only expand the chemical space of purine derivatives but also shed light on their reactivity and potential applications in more complex chemical syntheses (C. Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments and applications. Detailed structural analysis through techniques like X-ray crystallography provides valuable information about the compound's solid-state characteristics, offering insights into its stability and interactions with other molecules (V. Kharchenko et al., 1987).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other chemical entities, are fundamental aspects of research on purine derivatives. Studies on similar compounds reveal their potential as intermediates in organic synthesis, highlighting the importance of understanding these properties for developing new chemical entities with desired functionalities (D. Yancheva et al., 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on compounds related to 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione, exploring their synthesis and potential chemical applications. For instance, studies on the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, including compounds with morpholine moieties, have been carried out. These compounds have shown promising analgesic and anti-inflammatory activities, indicating potential therapeutic applications (Abu‐Hashem et al., 2011).
Polymer Science and Materials Chemistry
In the field of polymer science, research involving morpholine-2,5-dione derivatives has been conducted. For example, studies on the synthesis of biodegradable polyesteramides with pendant functional groups have been reported. These include morpholine derivatives that were synthesized via ring-opening copolymerization processes, indicating their utility in creating novel polymeric materials (Veld et al., 1992).
Pharmacological and Biological Activities
Several studies have investigated the biological and pharmacological activities of compounds structurally related to 7-(2-Methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione. This includes research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which have shown significant analgesic and anti-inflammatory properties, as well as inhibition of cyclooxygenase-1/2 (COX-1/2) (Abu‐Hashem et al., 2020).
Potential in Medicinal Chemistry
The potential of similar compounds in medicinal chemistry, particularly as enzyme inhibitors and anti-inflammatory agents, has been explored. For instance, certain morpholine-diones derivatives have demonstrated inhibitory activity against xanthine oxidase (XO) and anti-inflammatory effects, suggesting their possible use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Organic Chemistry and Synthesis
In the realm of organic chemistry, studies on the synthesis of various compounds, including those with morpholine structures, have been conducted. This includes research on the synthesis of adamantane-2,4-diones from cyclohexanone enamines and methacryloyl chloride, highlighting the versatility of morpholine derivatives in organic synthesis (Ahmed et al., 2005).
Propriétés
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4/c1-16-10-9(11(19)15-13(16)20)18(5-6-21-2)12(14-10)17-3-7-22-8-4-17/h3-8H2,1-2H3,(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFWPHIWHLJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-7-(2-methoxyethyl)-3-methyl-8-(morpholin-4-yl)-3,7-dihydro-2H-purin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)

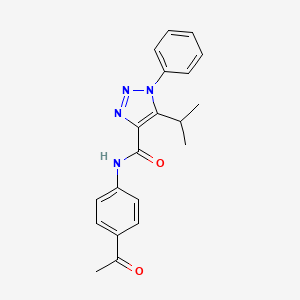
![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)
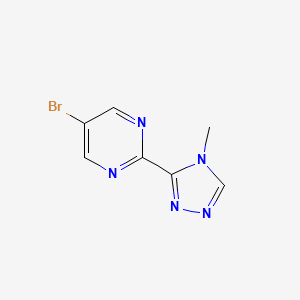
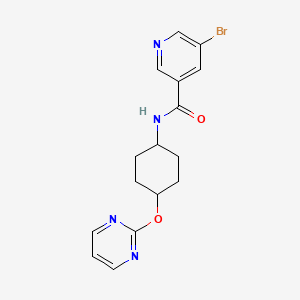
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)
![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)
![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)
